

# The Chemical and Pharmacological Profile of Sisapronil: A Technical Guide

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## Compound of Interest

Compound Name: *Sisapronil*

Cat. No.: *B1680985*

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## Abstract

**Sisapronil** is a phenylpyrazole ectoparasiticide engineered for the control of ticks and other external parasites in cattle.[1] This technical guide provides an in-depth overview of the chemical structure, mechanism of action, pharmacokinetic profile, and analytical methodologies for **Sisapronil**. The information is intended to support research, development, and regulatory activities related to this antiparasitic agent. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate a comprehensive understanding.

## Chemical Structure and Properties

**Sisapronil** is a racemic mixture with a complex chemical structure characterized by a phenylpyrazole core.[1]

Chemical Name (IUPAC): 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile[2]

Molecular Formula:  $C_{15}H_6Cl_2F_8N_4$ [2]

Chemical Identifiers:

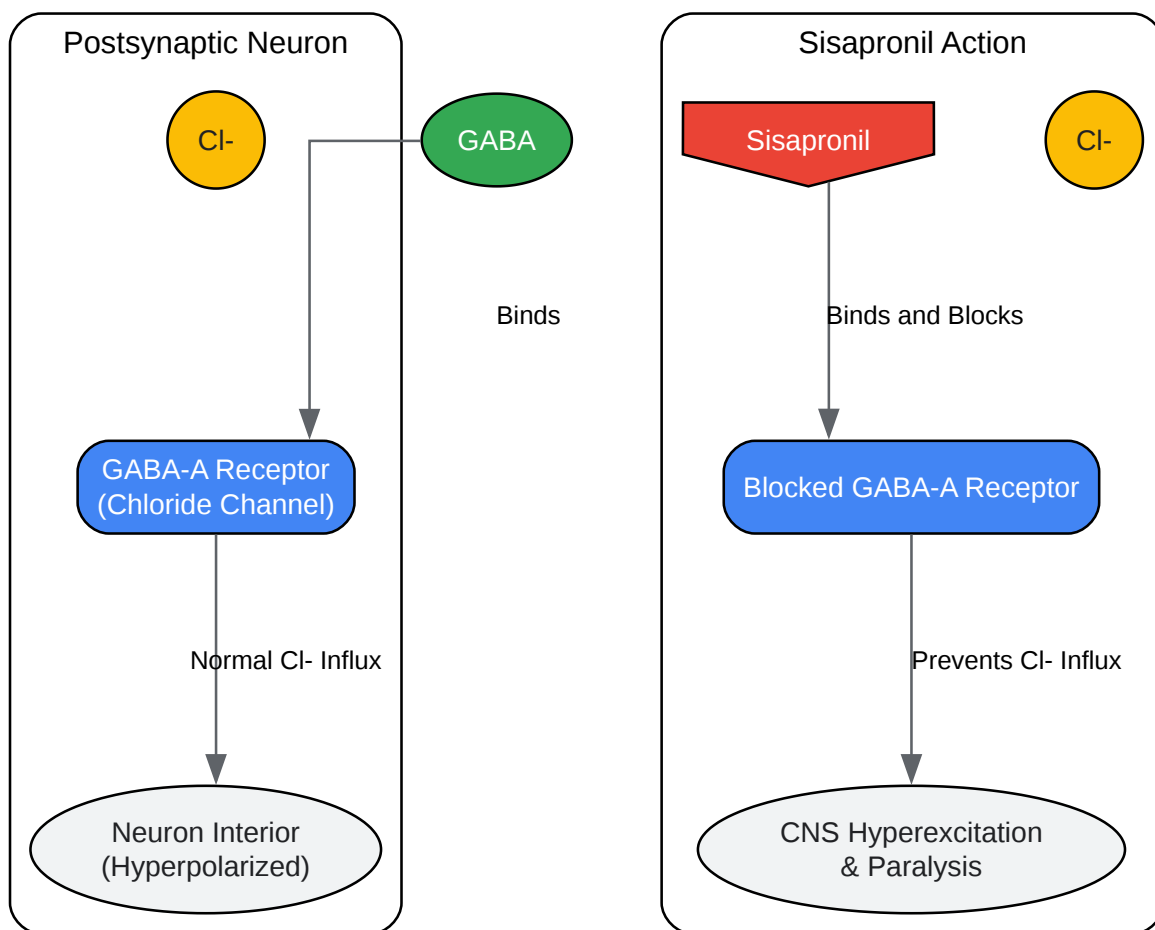
Identifier	Value
CAS Number	856225-89-3[2]
PubChem CID	11236633[2]
InChIKey	VBAVKJPWXSLDSG-UHFFFAOYSA-N[2]
SMILES	C1C(C1(F)F) (C2=C(N(N=C2C#N)C3=C(C=C(C=C3Cl)C(F) (F)F)Cl)N)C(F)(F)F[2]

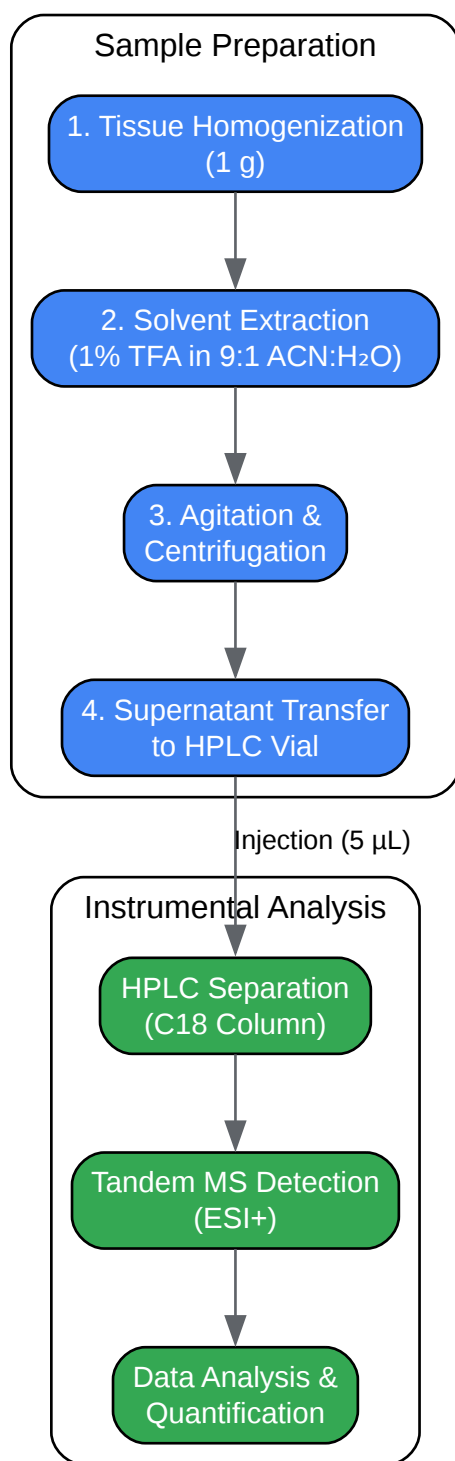
## Physicochemical Properties:

Property	Value
Molecular Weight	465.1 g/mol [2]
Appearance	White to off-white solid[1]
Melting Point	185-186°C[1]
XLogP3	5.7[2]

## Mechanism of Action: GABA Receptor Antagonism

**Sisapronil** exerts its antiparasitic effect by acting as a non-competitive antagonist of gamma-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors) in invertebrates.[1][2] This antagonism blocks the influx of chloride ions into neuronal cells, leading to hyperexcitability of the central nervous system, paralysis, and ultimately, the death of the parasite.[1][2] The subunit composition of the GABA-A receptor can influence the binding and inhibitory activity of phenylpyrazoles like fipronil, a closely related compound.[3]





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